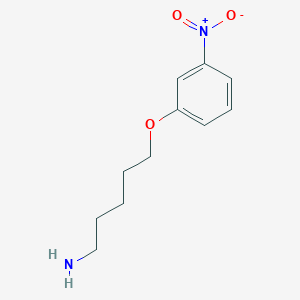
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide
Overview
Description
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the pyrrole moiety is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the piperidine and pyrrole moieties.
Imidazole derivatives: Share some structural features but differ in the heterocyclic ring system.
Uniqueness
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is unique due to its combination of a pyridine ring with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety.
Properties
Molecular Formula |
C17H18Cl3N5O2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl3N5O2/c1-8-13(19)14(20)15(22-8)17(27)23-10-2-4-25(5-3-10)12-7-9(16(21)26)6-11(18)24-12/h6-7,10,22H,2-5H2,1H3,(H2,21,26)(H,23,27) |
InChI Key |
DDZQOAWVENUEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2)C3=NC(=CC(=C3)C(=O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dichloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B8444348.png)








